molecular formula C16H11F3N2O2 B5689235 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone

6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone

Cat. No. B5689235
M. Wt: 320.27 g/mol
InChI Key: IKTSXMZRXKUBLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone, also known as TFP, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound belongs to the family of pyridazinone derivatives and is known to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone is not fully understood. However, it is believed to interact with various cellular targets including enzymes, receptors, and ion channels. 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone has also been found to inhibit the production of reactive oxygen species (ROS) and the activation of nuclear factor kappa B (NF-κB). In addition, 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone has been shown to induce the expression of heat shock proteins (HSPs), which are involved in cellular stress responses.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone is its ability to selectively inhibit the activity of COX-2 without affecting the activity of COX-1. This makes it a valuable tool for studying the role of COX-2 in various biological processes. However, 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone has some limitations as well. It has been found to be unstable in aqueous solutions and has a short half-life in vivo. In addition, 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone has been found to exhibit some toxicity at high concentrations.

Future Directions

There are several areas of future research that could be explored using 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone. One area of interest is the development of more stable analogs of 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone that could be used in vivo. Another area of interest is the study of the role of 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone in the regulation of autophagy, a cellular process that is involved in the degradation of damaged organelles and proteins. Finally, 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone could be used as a tool for studying the role of COX-2 in various disease states such as cancer and inflammation.
In conclusion, 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. It has been found to exhibit a wide range of biological activities and has been used as a tool for studying various biological processes. While 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone has some limitations, it remains a valuable tool for studying the role of COX-2 in various biological processes and disease states.

Synthesis Methods

The synthesis of 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone involves the reaction of 2-furylacetonitrile with 3-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to a cyclization reaction to form the final compound.

Scientific Research Applications

6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone has been extensively used in scientific research as a tool for studying various biological processes. It has been found to exhibit a wide range of biological activities including anti-inflammatory, anti-tumor, and anti-viral properties. 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone has also been used as a fluorescent probe for studying protein-ligand interactions.

properties

IUPAC Name

6-(furan-2-yl)-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2/c17-16(18,19)12-4-1-3-11(9-12)10-21-15(22)7-6-13(20-21)14-5-2-8-23-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTSXMZRXKUBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(furan-2-yl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one

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